molecular formula C22H28N2O7 B11152479 N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycyl-D-isoleucine

N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycyl-D-isoleucine

Cat. No.: B11152479
M. Wt: 432.5 g/mol
InChI Key: OXOCUKWQNNKTOD-JEOXALJRSA-N
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Description

2-{2-[3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDO]ACETAMIDO}-3-METHYLPENTANOIC ACID is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . This particular compound features a chromen-2-one core structure, which is a hallmark of coumarins, and is further functionalized with various substituents that enhance its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDO]ACETAMIDO}-3-METHYLPENTANOIC ACID typically involves multiple steps, starting from readily available starting materials. One common approach involves the alkylation of 7-hydroxy-4,8-dimethylcoumarin with propargyl bromide in the presence of a base such as potassium carbonate in dry acetone . This intermediate is then subjected to further reactions, including amide bond formation and acetylation, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-{2-[3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDO]ACETAMIDO}-3-METHYLPENTANOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group results in a dihydro derivative .

Scientific Research Applications

2-{2-[3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDO]ACETAMIDO}-3-METHYLPENTANOIC ACID has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDO]ACETAMIDO}-3-METHYLPENTANOIC ACID involves its interaction with various molecular targets and pathways. For instance, its anticoagulant activity is attributed to its ability to inhibit vitamin K epoxide reductase, an enzyme involved in the synthesis of clotting factors . Additionally, its antimicrobial activity is linked to its ability to disrupt bacterial cell membranes and inhibit key enzymes .

Comparison with Similar Compounds

Similar Compounds

    Warfarin: Another coumarin derivative with potent anticoagulant properties.

    Dicoumarol: A naturally occurring anticoagulant found in spoiled sweet clover.

    4-Hydroxycoumarin: A precursor to various anticoagulant drugs.

Uniqueness

2-{2-[3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDO]ACETAMIDO}-3-METHYLPENTANOIC ACID is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of hydroxyl, amido, and acetyl groups enhances its solubility, stability, and bioactivity compared to other coumarin derivatives .

Properties

Molecular Formula

C22H28N2O7

Molecular Weight

432.5 g/mol

IUPAC Name

(2R,3S)-2-[[2-[3-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)propanoylamino]acetyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C22H28N2O7/c1-5-11(2)19(21(28)29)24-18(27)10-23-17(26)9-7-15-12(3)14-6-8-16(25)13(4)20(14)31-22(15)30/h6,8,11,19,25H,5,7,9-10H2,1-4H3,(H,23,26)(H,24,27)(H,28,29)/t11-,19+/m0/s1

InChI Key

OXOCUKWQNNKTOD-JEOXALJRSA-N

Isomeric SMILES

CC[C@H](C)[C@H](C(=O)O)NC(=O)CNC(=O)CCC1=C(C2=C(C(=C(C=C2)O)C)OC1=O)C

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)CNC(=O)CCC1=C(C2=C(C(=C(C=C2)O)C)OC1=O)C

Origin of Product

United States

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